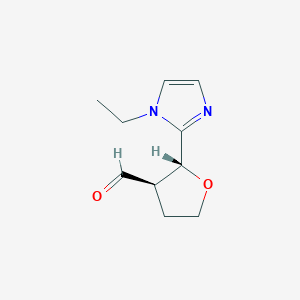

Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2R,3R)-2-(1-ethylimidazol-2-yl)oxolane-3-carbaldehyde |

InChI |

InChI=1S/C10H14N2O2/c1-2-12-5-4-11-10(12)9-8(7-13)3-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1 |

InChI Key |

BWFLPSFZJMJYHH-DTWKUNHWSA-N |

Isomeric SMILES |

CCN1C=CN=C1[C@H]2[C@@H](CCO2)C=O |

Canonical SMILES |

CCN1C=CN=C1C2C(CCO2)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of This compound typically involves a condensation reaction between an appropriate imidazole derivative and an oxolane precursor bearing an aldehyde or aldehyde precursor functionality. This approach leverages the nucleophilicity of the imidazole nitrogen and the electrophilicity of the oxolane aldehyde moiety or its synthetic equivalent.

- The imidazole derivative used is generally 1-ethyl-1H-imidazole , which is functionalized at the 2-position to allow for ring formation or substitution.

- The oxolane precursor is a cyclic ether with appropriate substituents to introduce the aldehyde group at the 3-position.

This condensation reaction is often carried out under controlled conditions, which may include acidic or basic catalysts to promote the formation of the oxolane ring and the aldehyde functionality in the correct stereochemical configuration (2R,3R).

Specific Synthetic Steps and Conditions

While detailed stepwise protocols are proprietary or less commonly published, the general synthetic route can be summarized as follows:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 1-ethyl-1H-imidazole derivative | Alkylation of imidazole at N1 with ethyl halide (e.g., ethyl bromide) under basic conditions | N-ethylimidazole intermediate |

| 2 | Formation of oxolane ring with aldehyde substitution | Condensation of the imidazole derivative with a suitable oxolane aldehyde precursor or epoxide ring-opening followed by oxidation | This compound |

| 3 | Purification | Chromatographic techniques or recrystallization | Product with ~90% purity |

The reaction may require catalysts or specific solvents such as tetrahydrofuran (THF), and temperature control to favor the trans stereochemistry of the product.

Catalysts and Reaction Environment

- Acidic or basic catalysts can be employed to facilitate the condensation and ring formation.

- Controlled temperature and inert atmosphere (e.g., nitrogen) are often recommended to prevent side reactions.

- Solvents like THF or dichloromethane (DCM) are commonly used to dissolve reactants and control reaction kinetics.

Data Tables Summarizing Key Properties and Synthesis Information

| Synthesis Step | Reaction Type | Key Reagents | Conditions | Yield/Purity |

|---|---|---|---|---|

| Alkylation of imidazole | N-alkylation | Ethyl halide, base | Mild heating, inert atmosphere | High yield |

| Condensation with oxolane precursor | Condensation/ ring formation | Oxolane aldehyde or epoxide precursor | Acidic/basic catalyst, THF, controlled temp | ~90% purity |

Research Outcomes and Analytical Characterization

- The stereochemical identity of the compound has been confirmed by 1H Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) analysis, showing the trans (2R,3R) configuration predominates.

- The compound’s aldehyde group allows participation in further chemical reactions, such as nucleophilic addition, making it a valuable intermediate.

- Analytical data including InChI , SMILES , and InChIKey are consistent across sources, facilitating database searches and verification.

Summary and Outlook

The preparation of This compound is principally achieved via condensation reactions between 1-ethylimidazole derivatives and oxolane aldehyde precursors under controlled catalytic conditions. The product is obtained as a racemic mixture with trans stereochemistry and purified to approximately 90% purity.

While classical synthetic methods dominate current protocols, emerging chemoenzymatic approaches using lipase enzymes offer potential for stereoselective synthesis, which could be explored in future research.

This compound’s structural features and reactive aldehyde function make it a versatile intermediate for further chemical transformations and potential biological applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The imidazole moiety can participate in various substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

Building Block: Used as a building block in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biological Probes: Used in the design of probes for studying biological systems.

Medicine

Drug Development:

Industry

Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde with two closely related analogs, emphasizing structural, functional, and commercial differences:

Table 1: Structural and Functional Comparison

Key Differences

In contrast, the carboxylic acid derivatives are more stable and ideal for salt formation (e.g., hydrochloride) to enhance bioavailability in drug formulations .

Physicochemical Properties: The hydrochloride salt of Rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid () exhibits improved aqueous solubility compared to the non-ionic carbaldehyde analog, which may limit its use in hydrophilic systems.

Commercial Availability: Carboxylic acid derivatives are widely available through suppliers like ECHEMI and Fujifilm Wako, with standardized purity (≥99%) and packaging (25 kg/barrel) for industrial use . The carbaldehyde variant’s commercial status is less clear, suggesting it may be a novel or niche research compound.

Stereochemical Considerations :

- All three compounds are racemic, but the carbaldehyde’s stereochemical complexity may complicate crystallization. SHELXL or related programs are critical for refining such structures , while Flack’s parameter aids in distinguishing enantiomers .

Research and Industrial Relevance

- Pharmaceutical Potential: The hydrochloride salt analog () is explicitly marketed for APIs and intermediates, leveraging its stability and solubility. The carbaldehyde derivative’s reactivity could position it as a precursor in prodrug synthesis or metal-organic frameworks.

Biological Activity

Rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₅ |

| Molecular Weight | 355.3 g/mol |

| CAS Number | 2248298-54-4 |

The structural framework includes an oxolane ring and an imidazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole ring is known for its role in enzyme inhibition and receptor modulation.

Inhibition Studies

Research indicates that compounds containing imidazole derivatives exhibit significant inhibitory activity against various enzymes. For instance, studies on related imidazole-containing compounds have shown potent inhibition of farnesyltransferase (FT), which is crucial in cancer cell proliferation . This suggests that this compound may possess similar inhibitory properties.

Antitumor Activity

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For example, a study reported that certain imidazole derivatives led to phenotypic reversion of transformed cells, indicating potential antitumor effects . This raises the possibility that this compound may also exhibit such properties.

Study 1: Anticancer Properties

A series of experiments evaluated the anticancer properties of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane derivatives on various cancer cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane derivatives were tested against FT. The most potent derivative exhibited an IC50 value of 24 nM, demonstrating significant potential for further development as an anticancer agent .

Q & A

Q. What are the synthetic strategies for preparing rac-(2R,3R)-2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde?

Answer: The synthesis typically involves coupling an imidazole derivative with an oxolane (tetrahydrofuran) scaffold. A common approach is:

Imidazole functionalization : React 1-ethyl-1H-imidazole-2-carbaldehyde with a protected oxolane intermediate (e.g., 2,3-epoxyoxolane) under acidic or basic conditions to form the C2-C3 bond .

Oxidation : Use Mn(IV) oxide or Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) in dichloromethane to oxidize secondary alcohols to aldehydes, ensuring regioselectivity at the oxolane-3-position .

Racemic resolution : Due to the rac designation, chiral chromatography (HPLC/SFC) or enzymatic resolution may be required post-synthesis to isolate enantiomers .

Q. How is the stereochemistry of rac-(2R,3R) configuration validated?

Answer:

- X-ray crystallography : Use SHELXL for refinement to determine absolute configuration. Flack’s x parameter is preferred over Rogers’ η for enantiomorph-polarity estimation in near-centrosymmetric structures .

- NMR analysis : Compare coupling constants (e.g., ) between oxolane protons with DFT-predicted values (Gaussian 16) to confirm diastereomeric ratios .

Q. What are the key challenges in handling this compound experimentally?

Answer:

- Hygroscopicity : The aldehyde group is prone to hydration. Store under inert atmosphere (Ar/N) with molecular sieves .

- Stability : Monitor degradation via HPLC-MS; acetal derivatives may form in protic solvents (e.g., MeOH) during long-term storage .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for enzymatic inhibition studies?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the aldehyde group and catalytic lysine residues (e.g., in transaminases). Validate with MD simulations (AMBER) to assess binding stability .

- QSAR : Correlate substituent effects (e.g., ethyl vs. methyl on imidazole) with inhibitory activity (IC) using partial least squares (PLS) regression .

Q. How to resolve contradictions between crystallographic and spectroscopic data for this compound?

Answer:

- Dynamic effects : X-ray structures may show static conformations, while NMR detects dynamic equilibria. Use variable-temperature NMR to identify fluxional behavior in the oxolane ring .

- Twinned crystals : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning, which can distort bond-length measurements .

Q. What methodologies are suitable for studying its chiral resolution and enantiomeric excess (ee)?

Answer:

Q. How can this compound be functionalized for bioorthogonal labeling applications?

Answer:

Q. What are the implications of its electronic properties on reactivity in organocatalytic applications?

Answer:

- Frontier orbitals : Calculate HOMO/LUMO energies (DFT, B3LYP/6-31G*) to predict nucleophilic (aldehyde) vs. electrophilic (imidazole) sites.

- Solvent effects : Polar solvents (e.g., DMSO) stabilize the imidazolium resonance form, enhancing electrophilicity at C2 .

Data Contradiction Analysis

Q. Discrepancies observed in reported melting points for related imidazole-carbaldehydes: How to address these?

Answer:

- Impurity profiling : Use HPLC-MS to detect residual solvents (e.g., AcOH) or byproducts (e.g., hydrates) that depress melting points .

- Polymorphism : Perform DSC and PXRD to identify metastable polymorphs, which may explain variations in mp (e.g., 165–166°C vs. literature 170°C) .

Q. Conflicting bioactivity data in enzymatic assays: How to design controls?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.